1H-[1,3]Thiazolo[4,5-G]indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[4,3-g][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c1-2-6-8(12-4-9-6)7-5(1)3-10-11-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRZGOWOPPYMAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=NN3)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663364 | |
| Record name | 1H-[1,3]Thiazolo[4,5-g]indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19546-90-8 | |
| Record name | 1H-[1,3]Thiazolo[4,5-g]indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h 1 2 Thiazolo 4,5 G Indazole and Its Derivatives
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic approach to the 1H- evitachem.combohrium.comthiazolo[4,5-g]indazole skeleton reveals two primary disconnection strategies. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Disconnection of the Thiazole (B1198619) Ring: This is a common and effective strategy. The C-S and C-N bonds of the thiazole ring are disconnected, leading back to a key intermediate: a functionalized indazole. Specifically, this involves retrosynthetically converting the thiazole into an α-haloketone or a related electrophilic derivative attached to the indazole core, and a thioamide or thiourea (B124793) as the sulfur and nitrogen source. This approach is exemplified in the synthesis of the isomeric thiazolo[4,5-e]indazol-2-amines, which begins by disconnecting the thiazole ring to reveal a 5-bromo-indazol-4(5H)-one intermediate. cbijournal.com
Disconnection of the Indazole Ring: Alternatively, the indazole ring can be disconnected. This approach involves breaking the N-N bond and a C-N bond of the pyrazole (B372694) portion of the indazole system. This leads back to a suitably substituted aminothiazole precursor which would then undergo cyclization to form the fused indazole ring. This strategy is conceptually based on established indazole syntheses from ortho-substituted aniline (B41778) derivatives.
The first strategy, building the thiazole onto an existing indazole, is often preferred due to the wide availability of methods to synthesize and functionalize the indazole core first.
Classical and Contemporary Approaches to Core Skeleton Construction
The construction of the 1H- evitachem.combohrium.comthiazolo[4,5-g]indazole core can be achieved by forming either the thiazole or the indazole ring in the key ring-forming step.
The annelation of a thiazole ring onto an indazole framework is a prominent strategy.
Hantzsch Thiazole Synthesis: This classical method remains one of the most reliable for forming a thiazole ring. It typically involves the condensation reaction between an α-halocarbonyl compound and a thioamide. In the context of thiazoloindazoles, an α-halo-indazolone derivative reacts with thiourea (or a substituted thiourea) to yield the corresponding 2-aminothiazoloindazole. cbijournal.comunipd.it The reaction of α-bromoketones with thiourea in the presence of a base like sodium carbonate is a high-yielding method for producing these fused systems. unipd.it The success of these cyclization reactions is often confirmed by the appearance of a characteristic signal for the thiazole H-5 proton in 1H-NMR spectra. researchgate.net
Modern Cyclization Methods: Contemporary organic synthesis has introduced alternative methods for thiazole formation. For instance, a green and sustainable electrochemical oxidative cyclization of enaminones with thioamides under metal- and oxidant-free conditions has been developed, providing an efficient approach for thiazole synthesis. bohrium.com Another modern approach involves visible light photocatalytic reactions between enaminones and thioureas to generate thiazole products. bohrium.com These methods offer milder conditions and potentially different substrate scopes compared to the classical Hantzsch synthesis.
While less common for this specific fused system, the formation of the indazole ring onto a pre-existing thiazole is also a viable synthetic route. These methods adapt well-established indazole syntheses.
Classical Indazole Synthesis: Traditional methods, such as those starting from o-toluidines or the ring-opening of isatins followed by diazotization and reductive cyclization, could be adapted if the appropriate thiazole-substituted starting materials were prepared. chemicalbook.com
Transition-Metal-Catalyzed Annulation: Modern synthetic chemistry has developed powerful methods for indazole construction using transition-metal catalysis. These strategies often involve C-H activation and subsequent annulation. nih.gov For example, rhodium(III)-catalyzed C-H cleavage of arylhydrazines and reaction with olefins can produce indazoles. researchgate.net Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones is another efficient method for forming the indazole ring. nih.gov Synergistic cobalt and copper catalytic systems have also been explored for the synthesis of 1H-indazoles under redox-neutral conditions. nih.gov These contemporary methods could be applied to thiazole derivatives bearing the necessary functional groups to construct the fused 1H- evitachem.combohrium.comthiazolo[4,5-g]indazole skeleton.
The synthesis of substituted 1H- evitachem.combohrium.comthiazolo[4,5-g]indazole derivatives typically involves a multi-step sequence that allows for the controlled introduction of various functional groups. A representative sequence, based on the synthesis of the isomeric thiazolo[4,5-e]indazole system, illustrates this process effectively. cbijournal.com
Table 1: Exemplary Multi-Step Synthesis of a Thiazolo[4,5-e]indazole Core
| Step | Reaction | Starting Material | Key Reagent(s) | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | Enaminone Formation | Cyclohexane-1,3-dione | DMF-DMA | 2-((dimethylamino)methylene)cyclohexane-1,3-dione | 85% | cbijournal.com |
| 2 | Indazole Formation | 2-((dimethylamino)methylene)cyclohexane-1,3-dione | tert-butylhydrazine hydrochloride | 1-tert-butyl-6,7-dihydro-1H-indazol-4(5H)-one | 80% | cbijournal.com |
| 3 | Bromination | 1-tert-butyl-6,7-dihydro-1H-indazol-4(5H)-one | Phenyltrimethylammonium tribromide | 5-bromo-1-tert-butyl-6,7-dihydro-1H-indazol-4(5H)-one | 70% | cbijournal.com |
A similar strategy involves the N-substitution of a tetrahydroisoindole-4-one, followed by bromination at the α-position to the ketone, and subsequent cyclization with thiourea to yield the thiazolo[4,5-e]isoindole core in high yields (80-99%). unipd.it
Strategies for Functionalization and Derivatization
Once the core 1H- evitachem.combohrium.comthiazolo[4,5-g]indazole skeleton is assembled, further modifications can be introduced to synthesize a library of derivatives.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. The general mechanism proceeds in two steps: attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.comuci.edu
The indazole portion of the 1H- evitachem.combohrium.comthiazolo[4,5-g]indazole system, being heteroaromatic, can undergo electrophilic substitution reactions. evitachem.comchemicalbook.com The position of substitution (regioselectivity) will be directed by the electronic nature of the fused ring system and any existing substituents.
Table 2: Common Electrophilic Aromatic Substitution Reactions
| Reaction Type | Typical Reagents | Electrophile (E+) | Product Functional Group |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Br⁺ or Cl⁺ | -Br or -Cl |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | -NO₂ |
| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ | -SO₃H |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | -R (Alkyl group) |
For instance, the chlorination of 1H-indazole itself can yield various chlorinated products depending on the reaction conditions. chemicalbook.com It is anticipated that the 1H- evitachem.combohrium.comthiazolo[4,5-g]indazole core would similarly react under these conditions to introduce halogen, nitro, or other groups onto the indazole portion of the molecule.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone reaction for the functionalization of the thiazoloindazole scaffold, enabling the introduction of various side chains and moieties. wikipedia.orgorganic-chemistry.org This class of reactions involves an electron-rich nucleophile attacking an electrophilic center on the substrate, displacing a leaving group. ksu.edu.sawikipedia.org
A key strategy involves the initial preparation of a suitable electrophilic precursor. For instance, 2-aminothiazolo[5,4-e]indazole derivatives can be reacted with chloroacetyl chloride. nih.gov This nucleophilic acyl substitution, occurring at the exocyclic amino group, yields chloroacetamide intermediates (e.g., compounds 6a-c in Scheme 4 of the cited literature). nih.gov These intermediates are valuable building blocks as the chlorine atom serves as an excellent leaving group for subsequent nucleophilic substitution reactions. nih.gov
One notable example is the reaction of these chloroacetamide derivatives with carbazole (B46965) in the presence of a strong base like sodium hydride (NaH). nih.gov This reaction proceeds via nucleophilic substitution to form a new carbon-nitrogen bond, effectively linking the carbazole moiety to the thiazoloindazole core through an acetamide (B32628) linker. nih.govacs.org Another important application is the reaction with sodium azide (B81097) (NaN₃) to produce azido-thiazolo[5,4-e]indazolyl derivatives, which are precursors for cycloaddition reactions. nih.gov These substitution reactions have been reported to produce the desired products in very good yields, often between 66% and 87%. nih.govacs.orgnih.gov
Cross-Coupling Reactions for Side Chain Introduction
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, though traditional palladium-catalyzed reactions on the thiazoloindazole core itself are not extensively documented in the provided context. However, a highly relevant and widely used method for introducing complex side chains is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govacs.org This reaction, a prime example of "click chemistry," is not a classic cross-coupling reaction but serves a similar purpose in molecular construction.
The CuAAC reaction is used to attach a 1,2,3-triazole ring, another biologically significant heterocycle, to the thiazoloindazole scaffold. nih.gov The synthesis begins with the preparation of an azido-thiazoloindazole derivative, typically via nucleophilic substitution as described previously. nih.gov This azide-functionalized molecule is then reacted with a terminal alkyne, such as 1-ethynyl-3,5-bis(trifluoromethyl)benzene, in the presence of a Cu(I) catalyst. nih.gov This cycloaddition is highly efficient and regioselective, affording 1,4-disubstituted triazole-thiazoloindazole hybrids in good yields. nih.govacs.orgresearchgate.net This methodology highlights a modular approach to building complex molecules by linking distinct heterocyclic units. nih.gov
Modification of Peripheral Positions and Heteroatom Substituents
Modifying the peripheral positions of the 1H- rsc.orgksu.edu.saThiazolo[4,5-g]indazole system is crucial for structure-activity relationship (SAR) studies. A common strategy begins with the functionalization of the 2-amino group on the thiazole ring.
As mentioned, reacting 2-aminothiazolo[5,4-e]indazoles with chloroacetyl chloride yields acetamide derivatives. nih.gov The resulting N-(thiazolo[5,4-e]indazol-2-yl)acetamide moiety contains a reactive methylene (B1212753) group (-CH₂Cl) that is a key point for further diversification. nih.gov The successful formation of these acetamide derivatives was confirmed by the appearance of new signals in the ¹³C NMR spectra around δ 155.0 ppm (carbonyl carbon) and δ 42.8 ppm (CH₂ carbon). nih.gov
Synthesis of N-Substituted Indazole Derivatives
The synthesis of N-substituted thiazoloindazole derivatives typically involves the N-alkylation of an indazole precursor prior to the formation of the fused thiazole ring. The starting materials are often 5-nitro- or 6-nitro-1H-indazoles. nih.gov
The N-alkylation of these nitroindazoles can be achieved using alkyl halides, such as methyl iodide or ethyl iodide, in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent like acetone. nih.gov This reaction can lead to a mixture of N-1 and N-2 regioisomers, which are typically separable by column chromatography. nih.gov For example, N-alkylation of 6-nitro-1H-indazole yields both 1-alkyl-6-nitro-1H-indazole and 2-alkyl-6-nitro-2H-indazole. nih.gov
These separated, N-substituted nitroindazoles then serve as precursors for the subsequent steps: reduction of the nitro group to an amine, followed by oxidative cyclization with potassium thiocyanate (B1210189) to form the fused N-alkylated thiazolo[5,4-e]indazol-2-amine or related isomers. nih.gov This ensures that the final heterocyclic system bears a specific substituent on a defined nitrogen atom of the indazole ring. nih.gov
Table 1: Examples of Synthesized Thiazoloindazole Derivatives and Precursors This table is interactive. You can sort and filter the data.
Green Chemistry Principles in Thiazoloindazole Synthesis
The application of green chemistry principles aims to make the synthesis of thiazoloindazoles more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netsynthiaonline.comhilarispublisher.com Key strategies include the use of alternative energy sources like microwaves and the development of solvent-free reaction conditions. ijrap.netscispace.com
Solvent-Free and Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govderpharmachemica.comrsc.org The mechanism involves the direct heating of polar molecules through dielectric loss, resulting in rapid and uniform temperature changes. nih.gov
While specific literature on the microwave-assisted synthesis of the 1H- rsc.orgksu.edu.saThiazolo[4,5-g]indazole itself is not prevalent in the provided search results, the synthesis of its precursors and related heterocyclic systems has been shown to benefit from this technology. rsc.orgnih.gov For example, the synthesis of N-substituted indazoles, key precursors, has been performed under microwave irradiation. tandfonline.com A reaction to introduce a tetrahydropyranyl (THP) protecting group onto the indazole nitrogen was successfully conducted under microwave heating at 50 °C. tandfonline.com
Furthermore, solvent-free reactions, often coupled with microwave irradiation, represent a significant advancement in green synthesis. scispace.comacademie-sciences.fr These methods eliminate the need for volatile and often toxic organic solvents, reducing environmental impact and simplifying product work-up. ijrap.net The synthesis of various thiazole derivatives has been successfully achieved under solvent-free or microwave conditions, suggesting the high potential for applying these green methodologies to the synthesis of the thiazoloindazole scaffold. rsc.orgnih.govnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles This table is interactive. You can sort and filter the data.
Catalyst Development for Enhanced Efficiency
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. mdpi.com In the synthesis of thiazoloindazole derivatives, several catalytic systems are employed.
For the reduction of the nitro-indazole precursors to amino-indazoles, palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst with hydrazine (B178648) hydrate. nih.gov This catalytic hydrogenation is efficient and allows for easy removal of the catalyst by filtration. nih.gov
In the context of side chain introduction, the development of efficient catalysts for click chemistry is crucial. As discussed, Cu(I) species are used to catalyze the azide-alkyne cycloaddition, providing rapid and clean access to triazole-linked derivatives. nih.govacs.org
Yield Optimization and Scalability Considerations
The optimization of reaction yields and the scalability of synthetic routes are critical considerations for the practical application of any chemical compound, particularly in fields like medicinal chemistry where larger quantities for testing may be required. The available literature on 1H- nih.govacs.orgthiazolo[4,5-g]indazole derivatives primarily details laboratory-scale syntheses, with a focus on proof-of-concept and the generation of compound libraries for biological screening. nih.govcbijournal.com
For the reported syntheses of thiazoloindazole derivatives, yields are provided for specific, often multi-step, laboratory procedures. For instance, the formation of key aminothiazoloindazole intermediates and their subsequent derivatization occurs with yields that are generally considered good to excellent for discovery-phase research. nih.gov
Table 1: Reported Yields for the Synthesis of Thiazoloindazole Derivatives
| Product | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| 1-Methyl-1H-thiazolo[4,5-g]indazol-7-amine | Thiazole ring formation | 86% | nih.gov |
| Thiazolo[5,4-e]indazol-2-yl)acetamide derivatives | Nucleophilic acyl substitution | 76-87% | nih.gov |
| Carbazolo-thiazolo[5,4-e]indazole derivatives | Nucleophilic substitution | 66-77% | nih.gov |
| 5-bromo-6,7-dihydro-1-tert-butyl-1H-indazole-4(5H)-one | Bromination | 70% | cbijournal.com |
| Substituted 4H-thiazole[4,5-e]indazol-2-amine derivatives | Cyclization | 40-84% | cbijournal.com |
This table presents yields for various thiazoloindazole isomers as reported in the literature, illustrating the typical efficiency of the synthetic steps.
Scaling up these syntheses would present several challenges that are common to multi-step organic synthesis. Key considerations would include:
Reaction Conditions: Optimizing temperature, pressure, reaction times, and catalyst loading for larger volumes to maintain yield and purity.
Reagent Addition: Controlling the rate of addition of reagents to manage reaction exotherms on a larger scale.
Purification: Moving from laboratory-scale purification methods like column chromatography to more scalable techniques such as crystallization or distillation would be necessary. The reported syntheses often rely on chromatography for purification, which can be a bottleneck in large-scale production. nih.gov
Process Safety: A thorough evaluation of the thermal stability of intermediates and the potential for runaway reactions would be required.
Cost-Effectiveness: The cost of starting materials, reagents, and solvents becomes a significant factor on a larger scale, potentially requiring the development of more economical routes.
Currently, there is a lack of published studies focusing specifically on the yield optimization and scalability of 1H- nih.govacs.orgthiazolo[4,5-g]indazole synthesis. Future work in this area would be essential to enable the production of these compounds in sufficient quantities for more extensive research and potential commercial applications.
Advanced Spectroscopic and Analytical Characterization Techniques for Thiazoloindazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of thiazoloindazole compounds, providing insights into the chemical environment of each proton and carbon atom within the molecule.
Proton NMR (¹H NMR) Analysis
¹H NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons in a molecule. In the analysis of thiazoloindazole derivatives, such as 1-Methyl-1H-thiazolo[4,5-g]indazol-7-amine, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the indazole and thiazole (B1198619) ring systems, as well as any substituents. nih.gov
For instance, the ¹H NMR spectrum of 1-Methyl-1H-thiazolo[4,5-g]indazol-7-amine exhibits a singlet at approximately 8.12 ppm, which is attributed to the H-3 proton of the indazole moiety. The protons on the six-membered ring of the indazole unit typically appear as doublets. In this specific derivative, these are observed at 7.76 ppm (H-5) and 7.31 ppm (H-4), with a coupling constant (J) of 8.7 Hz, indicative of ortho-coupling. nih.gov The methyl group attached to the nitrogen atom of the indazole ring presents as a singlet at around 4.15 ppm. nih.gov
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 8.12 | s | - |
| H-5 | 7.76 | d | 8.7 |
| H-4 | 7.31 | d | 8.7 |
| NCH₃ | 4.15 | s | - |
Carbon-13 NMR (¹³C NMR) Analysis
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in the thiazoloindazole structure gives rise to a distinct signal in the ¹³C NMR spectrum.
In the case of 1-Methyl-1H-thiazolo[4,5-g]indazol-7-amine, the carbon atoms of the fused heterocyclic system resonate in the aromatic region of the spectrum. The ¹³C NMR data reveals signals at approximately 168.1 ppm (C-1'), 134.8 ppm, 134.2 ppm (C-3), 121.1 ppm, 120.5 ppm (C-7a), 111.1 ppm (C-5), and 106.1 ppm (C-4). The carbon of the N-methyl group is observed in the aliphatic region at around 37.3 ppm. nih.gov
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1' | 168.1 |
| C-3a/C-7b | 134.8 |
| C-3 | 134.2 |
| C-3a/C-7b | 121.1 |
| C-7a | 120.5 |
| C-5 | 111.1 |
| C-4 | 106.1 |
| NCH₃ | 37.3 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to elucidate the complete connectivity within the thiazoloindazole structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is particularly useful for establishing the connectivity of protons on the same ring system. For example, the correlation between the doublets at 7.76 ppm and 7.31 ppm in the COSY spectrum of 1-Methyl-1H-thiazolo[4,5-g]indazol-7-amine would confirm their ortho relationship on the indazole ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is essential for assigning the signals of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule and for assigning quaternary (non-protonated) carbon atoms. For instance, correlations from the N-methyl protons to the adjacent ring carbons would confirm the position of methylation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule.
For 1-Methyl-1H-thiazolo[4,5-g]indazol-7-amine, the high-resolution mass spectrum (HRMS-ESI+) shows a calculated m/z value of 205.0542 for the protonated molecule [M+H]⁺, corresponding to the elemental formula C₉H₉N₄S. The experimentally found value of 205.0540 is in excellent agreement with the calculated mass, confirming the elemental composition of the synthesized compound. nih.gov
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The cleavage of the thiazoloindazole ring system under ionization can lead to characteristic fragment ions that help to confirm the core structure.
| Technique | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Elemental Formula |
|---|---|---|---|
| HRMS-ESI(+) | 205.0542 | 205.0540 | C₉H₉N₄S |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a thiazoloindazole compound will exhibit characteristic absorption bands for the various bonds within the molecule.
Key expected absorptions for a compound like 1H- nih.govnih.govThiazolo[4,5-g]indazole would include:
N-H stretching: A band in the region of 3400-3100 cm⁻¹ corresponding to the N-H bond of the indazole ring. growingscience.com
C-H stretching: Aromatic C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the fused aromatic ring system are expected to be in the 1650-1450 cm⁻¹ region. mdpi.com
C-S stretching: The C-S stretching vibration of the thiazole ring is generally weaker and appears in the fingerprint region.
The presence and specific positions of these absorption bands provide confirmatory evidence for the presence of the thiazole and indazole ring systems.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable tools in the study of thiazoloindazole compounds, enabling their separation, purification, and purity verification. column-chromatography.comresearchgate.net These methods are crucial following synthesis to isolate the target compound from reaction byproducts and starting materials. column-chromatography.com Techniques such as column chromatography, often using silica (B1680970) gel, are frequently employed for the initial purification of newly synthesized thiazoloindazole derivatives. acs.orgacs.orgjppres.com High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) offer more advanced capabilities for quantitative purity assessment and detailed structural confirmation. labinsights.nlunistra.fr
The selection of a specific chromatographic method depends on the properties of the thiazoloindazole derivative and the analytical goal, whether it is bulk purification or sensitive purity analysis. column-chromatography.comhilarispublisher.com For instance, after synthesis, crude products are often purified by silica gel column chromatography, with the composition of the mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexanes) adjusted to achieve effective separation. acs.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. unistra.fr This method is extensively used in the characterization of thiazoloindazole derivatives, providing information on molecular weight and structure. researchgate.net
In the research of thiazoloindazole compounds, LC-MS is critical for confirming the identity of synthesized molecules. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is used to determine the precise mass of the protonated molecule ([M+H]⁺), which allows for the calculation of the elemental composition. acs.orgacs.orgnih.gov This data is vital for verifying that the desired chemical transformation has occurred and that the product has the correct molecular formula.
Furthermore, LC-MS is employed to assess the purity of final compounds. For example, in the synthesis of novel 6H-thiazolo[4,5-e]indazol-2-amine derivatives, LC-MS was used to confirm the structure and showed that the purity of most compounds was between 95-98%. cbijournal.com LC-MS/MS, a tandem mass spectrometry technique, has also been applied for the analysis of thiazoloindazole derivatives in complex matrices like human urine. diva-portal.org
The table below summarizes findings from research utilizing LC-MS for the characterization of various thiazoloindazole compounds.
| Compound Class | LC-MS Application | Key Findings | Reference |
| Thiazolo[3,2-b]indazoles | Structural Confirmation (HRMS-ESI) | Calculated vs. Found mass confirmed the molecular formula of newly synthesized derivatives. | acs.org |
| Thiazolo[4,5-e]indazoles | Purity Confirmation & Structural Analysis | Confirmed the formation of the target compounds with purity levels of 95-98%. | cbijournal.com |
| Chiral Anthranilic Amide Derivatives | Characterization | Used alongside NMR and IR to characterize the synthesized compounds. | researchgate.net |
| Thiazoloindazole Derivatives | Analysis in Biological Samples | An LC-MS/MS method was developed to determine the presence of the derivative in human urine. | diva-portal.org |
This table presents a selection of research findings and is not exhaustive.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds, including the thiazoloindazole family. labinsights.nl It is widely used to determine the purity of drug substances and to separate the main component from any impurities or degradation products. torontech.comchromatographyonline.com The high resolution and sensitivity of HPLC make it an ideal tool for quality control in the synthesis and manufacturing of these compounds. labinsights.nltorontech.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of small-molecule drugs and is well-suited for thiazoloindazole derivatives. labinsights.nlchromatographyonline.com In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. By running a gradient, where the mobile phase composition is changed over time, a wide range of compounds with different polarities can be effectively separated. chromatographyonline.com
The purity of an HPLC peak can be assessed using a Diode Array Detector (DAD), which evaluates the UV spectrum across the peak. torontech.com A consistent spectrum indicates a pure compound. torontech.com The percentage purity is often calculated using the area normalization method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. torontech.com For many pharmaceutical applications, achieving a precision of 0.1–0.5% relative standard deviation (RSD) for the peak area is standard. chromatographyonline.com
The table below details typical parameters and results from the use of HPLC in assessing the purity of synthesized compounds.
| Analysis Goal | HPLC Method | Stationary Phase | Mobile Phase | Detection | Key Findings | Reference |
| Purity of WCK 1152 | RP-HPLC (after derivatization) | End-capped C18 | Not specified | UV/Vis at 290 nm | Method validated for quantifying enantiomeric impurity; LOQ for WCK 1153 was 0.0021 mg/ml. | nih.gov |
| Purity of Pindolol | RP-HPLC | Not specified | Acetonitrile/Phosphate buffer | Not specified | Developed a stability-indicating method to separate the drug from its related substances. | jfda-online.com |
| General Impurity Profiling | Gradient RP-HPLC | C18, Phenyl, Cyano | Typically Acetonitrile/Water or Methanol/Water with additives | UV, MS | HPLC is the primary technique for separating APIs from process impurities and degradation products. | chromatographyonline.com |
This table illustrates common HPLC applications and is for informational purposes.
Structure Activity Relationship Sar Studies of Thiazoloindazole Derivatives
Elucidating Key Pharmacophoric Elements
The fundamental thiazoloindazole scaffold is a key pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. longdom.org Studies have shown that the fused heterocyclic system of thiazole (B1198619) and indazole rings often leads to enhanced biological effects compared to the individual components. The arrangement of nitrogen and sulfur atoms within this fused system creates a unique electronic and steric environment that is crucial for interacting with biological targets. smolecule.com
For instance, in the context of anticancer activity, the planar aromatic system of the thiazoloindazole core is considered a vital element, potentially enabling intercalation with DNA. tandfonline.com Furthermore, the presence of specific functional groups at defined positions on this scaffold acts as key pharmacophoric elements that can significantly modulate activity. The amino group at the C-2 position of the thiazole ring, for example, is a common feature in many biologically active derivatives and serves as a point for further functionalization. nih.gov
Impact of Substitution Patterns on Biological Efficacy
The biological activity of thiazolo[4,5-g]indazole derivatives can be finely tuned by introducing various substituents at different positions on the heterocyclic core.
The thiazole ring is another critical site for structural modification. The introduction of different groups at the C-2 position has been a major focus of SAR studies. For instance, creating derivatives with a primary amino functionality at C-2 has been shown to be advantageous over those with secondary amino groups. nih.gov Further functionalization of this amino group, for example by converting it to an acetamide (B32628), provides a building block for introducing larger moieties like carbazoles, which can enhance inhibitory activity against targets like acetylcholinesterase. nih.gov
Studies on other thiazole-containing compounds have demonstrated that the nature of the substituent at the C-2 and C-4 positions can significantly affect activity. For example, a 3-pyridyl moiety at the C-2 position of a thiazole ring was found to improve activity by forming an additional hydrogen bond with the target enzyme. nih.gov Similarly, the introduction of a 5-nitro group into a thiazole ring has been shown to significantly improve the antitubercular activity of thiazolidin-4-one derivatives. mdpi.com
The introduction of linkers and side chains to the thiazoloindazole core is a common strategy to explore new binding interactions and improve pharmacokinetic properties. The length and flexibility of these linkers are often crucial for optimal activity. For example, in a study of HDAC inhibitors, the length of the linker was found to be a determining factor for inhibitory activity. nih.gov
In the design of topoisomerase II inhibitors, various amide linkers were inserted to connect the core structure to other moieties. tandfonline.com The choice of linker and the substituent on the appended group, such as substituted phenyl rings, can influence properties like lipophilicity and the ability to form additional hydrogen bonds with the target receptor. tandfonline.com Similarly, the replacement of a linker can significantly alter the biological activity and selectivity of a compound. For instance, switching from an indazole linker to a 4-(N-Boc)aminopiperidine linker enhanced the efficacy of a compound against A-549 cancer cells. mdpi.com
The following table summarizes the impact of different linkers on the anticancer activity of certain sulfonamide derivatives:
| Compound | Linker | IC50 on MCF-7 (µM) | IC50 on A-549 (µM) |
|---|---|---|---|
| Compound 9 | Indazole | Active | Not Active |
| Compound 10 | Indazole | Higher Efficacy | Lower Efficacy |
| Compound 13 | 2-(4-aminophenyl) ethylamine | Similar to Compound 9 | Moderately Active |
| Compound 18 | 4-(N-Boc) aminopiperidine | Lower Efficacy | Enhanced Efficacy |
Regioselectivity and Its Significance in Activity
The synthesis of thiazoloindazole derivatives can result in different positional isomers, and the regioselectivity of the synthetic route is of paramount importance as these isomers can exhibit distinct biological activities. smolecule.com For instance, thiazolo[5,4-e]indazole, thiazolo[4,5-e]indazole, and thiazolo[4,5-g]indazole are structural isomers with different electronic distributions and reactivity patterns. smolecule.com
The alkylation of the indazole nitrogen, for example, can occur at either the N1 or N2 position, leading to two different regioisomers. nih.govbeilstein-journals.org The choice of reagents and reaction conditions can control the regioselectivity of this reaction. nih.govbeilstein-journals.org Studies have shown that N1- and N2-substituted indazoles can have different biological profiles. nih.gov For example, in the development of kinase inhibitors, both N1- and N2-substituted indazoles have been explored as bioactive molecules. nih.gov The ability to selectively synthesize a specific regioisomer is therefore crucial for developing a drug candidate with a well-defined structure and consistent biological activity.
Development of Predictive Models for SAR
To rationalize the vast amount of data generated from SAR studies and to guide the design of new, more potent compounds, researchers are increasingly turning to computational methods. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool used to develop predictive models that correlate the structural features of molecules with their biological activities. longdom.org
Both 2D-QSAR and 3D-QSAR models have been developed for indazole derivatives, demonstrating robust predictive accuracy. longdom.org These models can highlight key structural attributes that influence biological activity, helping to identify which modifications are most likely to lead to improved efficacy. longdom.org For instance, a 3D-QSAR model might reveal that a particular steric or electronic feature at a specific position is critical for binding to a target protein. In addition to QSAR, molecular docking and molecular dynamics simulations are used to understand the binding modes of these compounds within the active site of their biological targets, providing further insights into the SAR. researchgate.netekb.eg These predictive models, when used in conjunction with experimental synthesis and biological evaluation, can significantly accelerate the drug discovery process. researchgate.net
Mechanistic Investigations of Biological Activities Pre Clinical Focus
Anticancer/Antiproliferative Activities and Mechanisms of Action
The 1H- researchgate.netdaneshyari.comthiazolo[4,5-g]indazole scaffold is a heterocyclic structure that has drawn interest in medicinal chemistry due to the diverse biological activities associated with its constituent thiazole (B1198619) and indazole rings. researchgate.netresearchgate.net Pre-clinical research has focused on understanding the mechanisms through which derivatives of these and related heterocyclic systems exert their anticancer effects. These investigations have revealed a multi-faceted approach to inhibiting cancer cell growth, targeting key cellular processes and signaling pathways.
A primary mechanism by which certain thiazole-containing compounds exhibit anticancer activity is through the disruption of microtubule dynamics by inhibiting tubulin polymerization. bepls.comresearchgate.net Microtubules are essential for various cellular functions, including the formation of the mitotic spindle during cell division. researchgate.net Their disruption leads to a halt in mitosis, ultimately triggering cell death. researchgate.net
Derivatives of 1,3-thiazole have been identified as a class of cancer chemotherapeutic agents that can interfere with tubulin assembly. researchgate.net For instance, a series of 2,4-disubstituted thiazole derivatives incorporating a 4-(3,4,5-trimethoxyphenyl) moiety have been synthesized and evaluated as tubulin polymerization inhibitors. nih.gov Several of these compounds demonstrated potent inhibition of tubulin polymerization, with IC50 values surpassing that of the reference drug Combretastatin A-4 (CA-4), a well-known tubulin inhibitor that binds at the colchicine-binding site. nih.gov Specifically, compounds 7c and 9a from this series were identified as highly effective tubulin polymerization inhibitors. nih.gov Similarly, 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates have been shown to exhibit significant antiproliferative effects by accumulating tubulin in its soluble, unpolymerized form. johnshopkins.edu
| Compound | Chemical Class | Tubulin Polymerization IC50 (μM) | Reference |
|---|---|---|---|
| Compound 7c | 2,4-Disubstituted Thiazole | 2.00 ± 0.12 | nih.gov |
| Compound 9a | 2,4-Disubstituted Thiazole | 2.38 ± 0.14 | nih.gov |
| Combretastatin A-4 (Reference) | Stilbenoid | 2.96 ± 0.18 | nih.gov |
| Compound 5f | Benzo[d]imidazo[2,1-b]thiazole Conjugate | 0.60 (MCF-7 cell line) | johnshopkins.edu |
| Compound 5k | Benzo[d]imidazo[2,1-b]thiazole Conjugate | 0.78 (MCF-7 cell line) | johnshopkins.edu |
A direct consequence of tubulin polymerization inhibition is the arrest of the cell cycle, most commonly in the G2/M phase. researchgate.net This phase is when the cell prepares for and undergoes mitosis, a process heavily dependent on a functional mitotic spindle. By disrupting microtubule formation, thiazolo-indazole derivatives can prevent the proper segregation of chromosomes, triggering cellular checkpoints that halt cell cycle progression. frontiersin.orgmdpi.com
Flow cytometry analysis of cancer cells treated with active thiazole derivatives consistently shows a significant accumulation of cells in the G2/M phase. johnshopkins.edu For example, the researchgate.netdaneshyari.comthiazolo[4,5-e]isoindole derivative 11g was found to cause cell cycle arrest at the G2/M phase in HeLa cells. researchgate.net This arrest is often associated with changes in the levels of key regulatory proteins, such as a decrease in the CDK1/Cyclin-B complex, which is crucial for entry into mitosis. frontiersin.orgmdpi.com Studies on other thiazole-based compounds, such as Compound 4d , have also demonstrated the ability to induce cell cycle arrest at both G1 and G2/M phases in MDA-MB-231 breast cancer cells. researchgate.netmdpi.com
| Compound | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Compound 11g | HeLa | Cell cycle arrest at G2/M phase | researchgate.net |
| Benzo[d]imidazo[2,1-b]thiazole conjugates (5f, 5k) | MCF-7 | Increase in percentage of cells in G2/M phase | johnshopkins.edu |
| Compound 4d | MDA-MB-231 | Induced both G1 and G2/M phase arrest | researchgate.netmdpi.com |
| Cinobufagin | A375 | Induced G2/M phase cell cycle arrest | frontiersin.org |
Prolonged cell cycle arrest or irreparable cellular damage often leads to the initiation of apoptosis, or programmed cell death. Thiazole and indazole derivatives have been shown to induce apoptosis in cancer cells, primarily through the mitochondria-mediated intrinsic pathway. researchgate.netnih.gov This pathway is regulated by the Bcl-2 family of proteins and involves the permeabilization of the mitochondrial outer membrane. nih.gov
The process is initiated by the release of cytochrome C from the mitochondria into the cytoplasm. nih.govksbu.edu.tr Cytoplasmic cytochrome C then associates with other proteins to form the apoptosome, which activates a cascade of enzymes called caspases, particularly caspase-9 and the executioner caspase-3. nih.gov Activation of these caspases leads to the cleavage of cellular proteins and ultimately, cell death. ksbu.edu.trresearchgate.net Studies on the novel benzothiazole (B30560) derivative BTD in colorectal cancer cells demonstrated apoptosis induction via this mitochondrial pathway. nih.gov Similarly, the researchgate.netdaneshyari.comthiazolo[4,5-e]isoindole derivative 11g was also found to induce apoptosis in HeLa cells through the mitochondrial pathway. researchgate.net
| Compound/Class | Cell Line | Apoptosis Pathway | Key Mediators | Reference |
|---|---|---|---|---|
| Compound 11g | HeLa | Mitochondrial Pathway | Not specified | researchgate.net |
| BTD (N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide) | Colorectal Cancer Cells | Mitochondrial Intrinsic Pathway | ROS, Cytochrome C, Caspase-9, Caspase-3 | nih.gov |
| 4-Methylthiazole | K562 Leukemia Cells | Mitochondrial Pathway | Cytochrome C, Caspase-3, BAX, BAK | ksbu.edu.tr |
| TRT-0029 and TRT-0173 | Hepatocellular Carcinoma Cells | TRAIL-induced Apoptosis | Caspase-3, PARP | nih.gov |
In addition to targeting the cytoskeleton, thiazolo-indazole derivatives can act as inhibitors of various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis. nih.gov One of the most significant targets in this class is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis—the formation of new blood vessels that tumors need to grow. nih.govnih.gov
By inhibiting VEGFR-2, these compounds can block the signaling cascade that promotes the proliferation and migration of endothelial cells, thereby cutting off the tumor's blood supply. mdpi.com Several indazole and thiazole-based compounds have been designed as potent VEGFR-2 inhibitors. mdpi.comnih.gov For example, a series of indazole derivatives were developed as VEGFR-2 kinase inhibitors, with compound 30 showing an IC50 of 1.24 nM. nih.gov Likewise, certain thiazole derivatives, such as compound 4d (a 3-nitrophenylthiazole), have demonstrated significant VEGFR-2 inhibitory activity. mdpi.com The Akt signaling pathway, which involves Protein Kinase B, is another target; its inhibition can affect cell survival and proliferation. ksbu.edu.trnih.gov
| Compound | Chemical Class | VEGFR-2 IC50 | Reference |
|---|---|---|---|
| Compound 30 | Indazole Derivative | 1.24 nM | nih.gov |
| Compound 4d | 3-Nitrophenylthiazole Derivative | 85.72% inhibition (vs. Sorafenib) | mdpi.com |
| Compound 5 | Thiazole Derivative | 0.044 µM | researchgate.net |
| Sunitinib (Reference) | Indolinone Derivative | 0.100 µM | researchgate.net |
Poly(ADP-ribose) polymerases (PARPs) are enzymes critical for DNA repair, particularly in the base excision repair pathway for single-strand breaks. nih.gov Inhibition of PARP1 and PARP2 is a therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov When PARP is inhibited, single-strand breaks can escalate to more lethal double-strand breaks during DNA replication. frontiersin.org
While research on PARP inhibition has largely focused on other scaffolds, the general principle involves targeting the catalytic activity of PARP1/2. nih.gov Some clinical PARP inhibitors have been shown to allosterically induce the retention of PARP2 on DNA, which enhances their cytotoxic effect. nih.gov For example, Niraparib and Talazoparib increase the DNA binding affinity of PARP2. nih.gov A series of inhibitors based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold, which is structurally related to the thiazolo-indazole core, yielded compounds with potent PARP-1 inhibitory activity. nih.gov The development of next-generation PARP inhibitors like AZD5305 aims for greater selectivity for PARP1 over PARP2 to potentially reduce hematological toxicity. frontiersin.orgnih.gov
Anticonvulsant Activities and Associated Pathways
Beyond oncology, the heterocyclic systems found in 1H- researchgate.netdaneshyari.comthiazolo[4,5-g]indazole have been explored for their potential in treating central nervous system disorders. Specifically, derivatives of the structurally related 1,3,4-thiadiazole (B1197879) have shown promise as anticonvulsant agents. daneshyari.comresearchgate.netnih.gov
Pre-clinical screening of these compounds typically involves animal models such as the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) test. biointerfaceresearch.comnih.gov The MES test is an indicator of a compound's ability to prevent the spread of seizures, while the scPTZ test identifies agents that can raise the seizure threshold. biointerfaceresearch.com A series of novel thiazolidin-4-one substituted thiazoles were synthesized and evaluated for their antiepileptic potential using these methods. biointerfaceresearch.com The results indicated that several of the synthesized analogs displayed varying degrees of antiepileptic and neurotoxic potency. biointerfaceresearch.com For example, one study found that a 1,3,4-thiadiazole derivative provided 100% protection in the MES test at a 30 mg/kg dose with no toxicity. nih.gov The lipophilic nature of the heterocyclic ring is often considered important for activity. nih.gov
Anti-inflammatory Activities and Molecular Targets
While direct pre-clinical studies on the anti-inflammatory properties of 1H- nih.goveurekaselect.comThiazolo[4,5-G]indazole are not extensively documented, the broader classes of indazole and thiazole derivatives have demonstrated notable anti-inflammatory potential. Research into these parent scaffolds provides a foundation for the potential mechanisms of action for fused systems.
Indazole derivatives have been shown to exert anti-inflammatory effects, which may be attributed to their interaction with key inflammatory mediators. Some studies suggest that the anti-inflammatory action of certain indazole-containing compounds may involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are pro-inflammatory molecules nih.gov. Additionally, the modulation of pro-inflammatory cytokines and a reduction in reactive oxygen species have been identified as possible mechanisms for the anti-inflammatory effects of some indazole derivatives nih.gov.
Given the established anti-inflammatory profiles of both indazole and thiazole moieties, it is plausible that 1H- nih.goveurekaselect.comThiazolo[4,5-G]indazole could exhibit similar properties by targeting enzymes like COX-2 or modulating cytokine signaling pathways. However, specific pre-clinical investigations are required to confirm these potential mechanisms for this particular heterocyclic system.
Antimicrobial and Antifungal Activities
The emergence of drug-resistant microbial and fungal strains has spurred the search for novel therapeutic agents. Heterocyclic compounds, including those containing thiazole and indazole rings, are a significant area of this research.
Thiazole derivatives are well-documented for their broad-spectrum antibacterial and antifungal activities eurekaselect.comnih.govglobalresearchonline.netglobalresearchonline.netbiointerfaceresearch.com. The thiazole nucleus is a core component of several clinically used antimicrobial drugs globalresearchonline.net. The mode of action for thiazole-containing compounds can vary, but they often involve the disruption of microbial cellular processes. For instance, some thiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria biointerfaceresearch.com. In pre-clinical studies, certain benzo[d]thiazole derivatives displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and the fungus Aspergillus niger globalresearchonline.netnih.gov.
The indazole scaffold has also been investigated for its antimicrobial and antifungal properties nih.gov. Studies on N-methyl-3-aryl indazoles have demonstrated activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, and Escherichia coli, as well as the fungal strain Candida albicans nih.gov.
While these findings highlight the potential of the constituent ring systems, specific studies detailing the antimicrobial and antifungal profile of 1H- nih.goveurekaselect.comThiazolo[4,5-G]indazole are needed to determine its spectrum of activity and potential molecular targets within microbial and fungal cells.
Acetylcholinesterase (AChE) Inhibition
Derivatives of the thiazolo[4,5-g]indazole scaffold have emerged as promising inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
A study focused on the development of novel thiazoloindazole-based compounds identified several potent and selective AChE inhibitors nih.gov. Molecular docking studies guided the synthesis of derivatives with modifications at the C-2 position of the thiazoloindazole core to enhance their interaction with the active site of the AChE enzyme nih.gov.
The inhibitory activities of several synthesized thiazolo[4,5-g]indazole derivatives were evaluated, revealing impressive potency. Notably, derivatives incorporating a bis(trifluoromethyl)phenyl-triazolyl group demonstrated the most promising activity against AChE nih.gov. The structure-activity relationship (SAR) analysis indicated that these substitutions were more effective than more rigid substituents like a carbazole (B46965) moiety nih.gov. One of the standout derivatives, Tl45b , exhibited a remarkably low IC50 value, indicating superior performance as an AChE inhibitor nih.gov. The IC50 values for selected thiazoloindazole-based AChE inhibitors are presented in the table below.
| Compound ID | Structure | AChE IC50 (µM) |
| 6b | Thiazoloindazole-based core derivative | < 1.0 |
| Tl45b | Derivative with bis(trifluoromethyl)phenyl-triazolyl group | 0.071 ± 0.014 |
Data sourced from a study on thiazoloindazole-based acetylcholinesterase inhibitors. nih.gov
These findings underscore the potential of the 1H- nih.goveurekaselect.comThiazolo[4,5-G]indazole scaffold as a foundational structure for the development of novel and effective AChE inhibitors for the treatment of neurodegenerative diseases.
Calcium-Release Activated Calcium (CRAC) Channel Blockade
Calcium-release activated calcium (CRAC) channels are crucial components of cellular calcium signaling, playing a significant role in the activation of immune cells. Consequently, CRAC channel blockers are being investigated as potential therapeutics for autoimmune and inflammatory conditions researchgate.netnih.gov.
While the broader class of indazole derivatives has been explored for CRAC channel modulation, the focus has been on specific structural motifs. Research has identified indazole-3-carboxamides as potent CRAC channel blockers nih.gov. These compounds have been shown to inhibit calcium influx and the subsequent release of pro-inflammatory mediators in mast cells nih.gov. The structure-activity relationship studies of these indazole-3-carboxamides have highlighted the critical role of the amide linker's regiochemistry for their inhibitory activity nih.gov.
However, there is currently no direct pre-clinical evidence to suggest that the 1H- nih.goveurekaselect.comThiazolo[4,5-G]indazole scaffold itself acts as a CRAC channel blocker. The structural differences between thiazolo-fused indazoles and the studied indazole-3-carboxamides mean that the activity of the latter cannot be directly extrapolated. Further research is necessary to determine if the 1H- nih.goveurekaselect.comThiazolo[4,5-G]indazole core possesses any affinity for or modulatory effects on CRAC channels.
Other Reported Biological Activities (e.g., Anti-HIV)
In addition to the aforementioned activities, the fused heterocyclic system of thiazoloindazole and related structures have been explored for other therapeutic applications, including antiviral and anticancer activities.
While direct studies on the anti-HIV activity of 1H- nih.goveurekaselect.comThiazolo[4,5-G]indazole are not available, research on structurally related compounds has shown promise. For instance, novel 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their in vitro anti-HIV activity mdpi.comnih.gov. Specifically, compounds with 1-(2',6'-dichlorophenyl) and 1-(2',6'-difluorophenyl) substitutions demonstrated reproducible activity against the human immunodeficiency virus mdpi.comnih.gov. Similarly, a series of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles have also been reported to exhibit in vitro anti-HIV activity nih.gov. These findings suggest that the broader class of thiazole-fused heterocyclic systems may be a valuable scaffold for the development of new anti-HIV agents.
Furthermore, a study on substituted thiazolo[4,5-e]indazol-2-amine derivatives, which are isomers of the title compound, revealed potential anticancer activity. Several of these compounds were evaluated against human cancer cell lines, including MCF-7 (breast), ME-180 (cervical), and Hep-G2 (liver). Some derivatives showed significant cytotoxicity against these cell lines, indicating a potential avenue for the development of novel anticancer agents based on the thiazoloindazole framework.
Computational and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT Studies)superfri.org
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. researchgate.netraco.cat These methods are used to study the electronic structure, reactivity, and stability of 1H- nih.govnih.govThiazolo[4,5-G]indazole and its isomers. researchgate.net
DFT calculations are employed to determine the optimized molecular geometry and to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are critical descriptors of a molecule's reactivity and kinetic stability. For the broader class of indazole derivatives, DFT studies have been instrumental in understanding their electronic properties and predicting their behavior in chemical reactions. researchgate.netgrowingscience.com
Theoretical calculations can also determine various reactivity descriptors, which provide a quantitative measure of a molecule's propensity to participate in chemical reactions. These descriptors, derived from the conceptual DFT framework, help in understanding the reactive sites within the 1H- nih.govnih.govThiazolo[4,5-G]indazole scaffold.
Table 1: Key Electronic and Reactivity Descriptors from DFT
| Descriptor | Significance |
|---|---|
| HOMO Energy | Indicates the ability to donate an electron. |
| LUMO Energy | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Global Hardness (η) | Measures the resistance to change in electron distribution. |
| Global Softness (S) | The reciprocal of global hardness, indicating reactivity. |
| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. |
| Chemical Potential (μ) | Relates to the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge. |
This table represents typical descriptors obtained from DFT calculations for heterocyclic compounds. Specific values for 1H- nih.govnih.govThiazolo[4,5-G]indazole would require dedicated computational studies.
The indazole core can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govaustinpublishinggroup.com The relative stability of these tautomers significantly influences the compound's physical, chemical, and biological properties. nih.gov Quantum chemical calculations have consistently shown that for the parent indazole and many of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net This preference is attributed to the benzenoid character of the fused benzene (B151609) ring in the 1H form, which is energetically more favorable than the quinonoid structure of the 2H form. sci-hub.se
Theoretical studies on substituted indazoles confirm that the 1H-tautomer generally predominates in both the gas phase and in solution. austinpublishinggroup.com While specific energy difference calculations for the tautomers of 1H- nih.govnih.govThiazolo[4,5-G]indazole are not widely reported, the general principles derived from studies on related indazole systems strongly suggest the greater stability of the 1H-form. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactionsnih.govresearchgate.netacs.org
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com It is extensively used in drug discovery to understand how ligands like 1H- nih.govnih.govThiazolo[4,5-G]indazole derivatives might interact with biological targets such as enzymes or receptors. nih.govnih.gov
In the context of drug design, molecular docking studies on related thiazoloindazole compounds have been used to elucidate their binding modes within the active sites of various enzymes. nih.gov For instance, docking studies of thiazoloindazole derivatives into the active site of acetylcholinesterase (AChE) have provided detailed insights into the key interactions responsible for their inhibitory activity. nih.govacs.org These studies reveal the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand.
The analysis of these interactions helps in building a comprehensive interaction profile, which is crucial for understanding the structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors. researchgate.net
Table 2: Common Interactions Profiled in Molecular Docking
| Interaction Type | Description |
|---|---|
| Hydrogen Bonds | Formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen. |
| Hydrophobic Interactions | Occur between nonpolar regions of the ligand and the target protein. |
| π-π Stacking | Non-covalent interactions between aromatic rings. |
| π-Cation Interactions | Interaction between a π system and an adjacent cation. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
This table outlines the types of interactions typically analyzed in docking studies of heterocyclic ligands with protein targets.
Molecular docking is also a key component of virtual screening, a computational method used to search large libraries of chemical compounds for potential drug candidates. nih.gov In studies involving indazole-based scaffolds, virtual screening has been successfully employed to identify novel inhibitors for targets like Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov A library of virtual thiazoloindazole derivatives can be docked into the binding site of a target protein, and the compounds are then ranked based on their predicted binding affinity or docking score. This approach allows for the efficient identification of promising hit compounds for further experimental validation. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Interactionsnih.gov
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the time-dependent behavior of a molecular system, providing insights into the conformational changes and stability of the ligand-protein complex over time. mdpi.com
MD simulations performed on indazole-sulfonamide derivatives have been used to assess the stability of the ligand within the binding pocket of the target protein and to analyze the persistence of key interactions identified through docking. mdpi.com The simulation can reveal how water molecules mediate interactions and how the flexibility of both the ligand and the protein affects the binding. The root-mean-square deviation (RMSD) of the protein and ligand atoms are often monitored throughout the simulation to evaluate the stability of the complex.
Ligand-Protein Binding Dynamics
Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a small molecule to a protein target. In the context of thiazoloindazoles, docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis of their activity. For instance, molecular docking has been employed to investigate the interaction of thiazoloindazole derivatives with enzymes such as acetylcholinesterase (AChE), a key target in Alzheimer's disease. acs.orgnih.gov
Studies on thiazolo[5,4-e]indazole derivatives, close structural isomers of the 1H- acs.orgworldscientific.comThiazolo[4,5-G]indazole core, have revealed specific binding modes within the AChE active site. acs.org These in silico analyses have shown that the thiazoloindazole scaffold can form crucial interactions with key amino acid residues, providing a rationale for their observed inhibitory activity. acs.org For example, certain derivatives have demonstrated the potential for hydrogen bonding and π-π stacking interactions, which are critical for stable ligand-protein complex formation. acs.orgnih.gov The binding energies calculated from these docking studies help in ranking compounds and prioritizing them for synthesis and further biological evaluation. acs.orgnih.gov
While specific ligand-protein binding dynamics for the parent 1H- acs.orgworldscientific.comThiazolo[4,5-G]indazole are not extensively documented, the available data on its isomers and derivatives underscore the utility of molecular docking in understanding the structure-activity relationships (SAR) within this class of compounds. acs.orgnih.gov
Conformational Changes and Stability
Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein complex, providing insights into conformational changes and the stability of the interactions over time. mdpi.comnih.gov MD simulations can validate the binding poses obtained from molecular docking and assess the flexibility of both the ligand and the protein upon binding. worldscientific.comresearchgate.net
For related heterocyclic systems, MD simulations have been used to confirm the stability of the ligand within the binding pocket of its target protein. worldscientific.comresearchgate.net These simulations can reveal subtle conformational adjustments in the protein that accommodate the ligand, as well as the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation. researchgate.net The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics analyzed in MD trajectories to assess the stability of the complex and the flexibility of individual residues, respectively. researchgate.net Such analyses are crucial for confirming that the predicted binding mode is energetically favorable and stable.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features required for biological activity. worldscientific.com This approach is particularly useful when the three-dimensional structure of the target protein is unknown. By aligning a set of active molecules, a common pharmacophore model can be generated, which can then be used as a query to screen large chemical databases for novel compounds with the desired activity. worldscientific.com
For scaffolds related to thiazoloindazoles, such as thiazole (B1198619) and indazole derivatives, pharmacophore models have been developed to guide the design of new inhibitors for various targets. worldscientific.comresearchgate.net These models typically consist of features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. The insights gained from such models help in understanding the key structural requirements for bioactivity and in designing new derivatives with improved potency and selectivity. worldscientific.com The development of pharmacophore models for thiazoloindazole derivatives can accelerate the discovery of new lead compounds by focusing synthetic efforts on molecules that are most likely to be active. worldscientific.comresearchgate.net
In Silico ADMET Prediction for Optimization
In the early stages of drug discovery, it is crucial to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates to minimize the risk of late-stage failures. computabio.comresearchgate.netnih.gov In silico ADMET prediction tools provide a rapid and cost-effective way to assess these properties. computabio.commdpi.com
For various indazole and thiazole-containing compounds, computational models have been used to predict a range of ADMET parameters. samipubco.combiotech-asia.org These predictions are based on the physicochemical properties of the molecules, such as lipophilicity (logP), aqueous solubility, and molecular weight. mdpi.com
Table 1: Predicted ADMET Properties for Representative Thiazoloindazole Derivatives
| Compound Class | Predicted Property | Predicted Value/Outcome | Reference |
| Thiazoloindazole Derivatives | Human Intestinal Absorption | Good | samipubco.com |
| Thiazoloindazole Derivatives | Blood-Brain Barrier (BBB) Penetration | Varied (some potential for penetration) | samipubco.com |
| Indazole Scaffolds | Drug-Likeness (Lipinski's Rule) | Generally Compliant | biotech-asia.org |
| Thiazole Derivatives | CYP450 Inhibition | Potential for inhibition of certain isoforms | mdpi.com |
This table is a generalized representation based on studies of related compounds and does not represent specific data for 1H- acs.orgworldscientific.comThiazolo[4,5-G]indazole unless otherwise specified.
These in silico predictions help in identifying potential liabilities, such as poor absorption or rapid metabolism, early in the drug discovery process. computabio.com This allows for the structural modification of lead compounds to optimize their pharmacokinetic profiles, thereby increasing their chances of becoming successful drugs. biotech-asia.org
Potential Pre Clinical Applications and Therapeutic Implications Non Clinical
Development of Lead Compounds for Specific Biological Targets
The thiazolo-indazole framework has served as a versatile scaffold for the synthesis of novel compounds targeting a range of diseases, particularly in oncology and neurodegenerative disorders. Researchers modify the core structure to enhance binding affinity and selectivity for specific biological targets, leading to the identification of promising lead compounds. cbijournal.comnih.gov
Anticancer Agents: A significant area of investigation involves the development of thiazolo-indazole derivatives as anticancer agents. cbijournal.comnih.gov Various substituted thiazolo[4,5-e]indazol-2-amine derivatives have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines, including breast (MCF-7), cervical (ME-180), and liver (Hep-G2). cbijournal.com Within these series, specific compounds have demonstrated notable activity, identifying them as potential lead compounds for further development. cbijournal.com For instance, compound 7i showed promising cytotoxicity against all three tested cell lines, while compounds 7a, 7e, and 7o were particularly effective against MCF-7 cells. cbijournal.com
Another approach has targeted microtubules, which are crucial for cell division and a key target in cancer therapy. unipd.itresearchgate.net Derivatives of the isomeric unipd.itresearchgate.netthiazolo[4,5-e]isoindole scaffold have been found to inhibit tubulin polymerization. unipd.itresearchgate.net One of the most active derivatives, 11g , was identified as a lead compound for new antimitotic drugs after it was shown to induce cell cycle arrest and apoptosis in HeLa cells. unipd.itresearchgate.net
Acetylcholinesterase (AChE) Inhibitors: In the context of neurodegenerative diseases like Alzheimer's, inhibiting the acetylcholinesterase (AChE) enzyme is a key therapeutic strategy. nih.gov Molecular docking studies guided the design of thiazoloindazole-based compounds as potential AChE inhibitors. nih.gov This research led to the synthesis of derivatives that showed remarkable potency. nih.gov Notably, the thiazoloindazole derivative Tl45b emerged as a highly effective and selective AChE inhibitor, with an IC50 value of 0.071 µM, outperforming the well-known drug donepezil (B133215) in these pre-clinical studies. nih.gov This positions the thiazoloindazole core as a valuable scaffold for developing new treatments for Alzheimer's disease. nih.gov
EP1 Receptor Antagonists: Researchers have also explored derivatives of 2-(1H-indazol-1-yl)-thiazole as antagonists for the prostaglandin (B15479496) EP1 receptor, a target for treating overactive bladder (OAB). nih.gov By replacing the pyrazole-phenyl core of earlier antagonists with an indazole-thiazole structure, a series of potent EP1 receptor antagonists was created. nih.gov In pre-clinical models, representative compounds from this series demonstrated the ability to increase bladder capacity, highlighting their potential as a novel class of drugs for OAB. nih.gov
Table 1: Examples of Lead Compounds Derived from Thiazolo-Indazole Scaffolds
| Compound/Series | Biological Target | Therapeutic Implication | Key Findings | Reference(s) |
|---|---|---|---|---|
| Substituted thiazolo[4,5-e]indazol-2-amines (e.g., 7i, 7o) | Cancer Cells (MCF-7, ME-180, Hep-G2) | Oncology | Demonstrated significant cytotoxic activity against human cancer cell lines. | cbijournal.com |
| unipd.itresearchgate.netThiazolo[4,5-e]isoindole derivative (11g) | Tubulin | Oncology | Potently inhibits tubulin polymerization, causing cell cycle arrest and apoptosis. Identified as a lead antimitotic agent. | unipd.itresearchgate.net |
| Thiazoloindazole derivative (Tl45b) | Acetylcholinesterase (AChE) | Alzheimer's Disease | Exhibited superior AChE inhibition (IC50 = 0.071 µM) compared to donepezil in non-clinical assays. | nih.gov |
| 2-(1H-indazol-1-yl)-thiazole derivatives (2, 22) | EP1 Receptor | Overactive Bladder | Act as selective EP1 receptor antagonists, increasing bladder capacity in rat models. | nih.gov |
Application in Biochemical Assays and Probe Development
Derivatives of 1H- unipd.itresearchgate.netThiazolo[4,5-G]indazole are crucial components in various biochemical assays designed to quantify their interaction with biological targets. These assays are fundamental for determining key parameters like the half-maximal inhibitory concentration (IC50), which measures a compound's potency. cbijournal.comnih.gov
For example, the evaluation of thiazolo-indazole derivatives as potential anticancer agents involves incubating the compounds with cancer cell lines (such as MCF-7 or Hep-G2) and measuring their effect on cell viability, often through an MTT assay. cbijournal.comnih.gov Similarly, to assess their potential for treating Alzheimer's disease, these compounds are tested in AChE inhibition assays, where their ability to block the enzyme's activity is quantified spectrophotometrically. nih.gov Indazole-thiadiazole hybrids have also been screened in vitro against enzymes like thymidine (B127349) phosphorylase and α-glucosidase to identify potential inhibitors for cancer and diabetes. researchgate.net
While not always developed as formal "probes," the high potency and selectivity of certain thiazolo-indazole derivatives make them suitable for use as chemical tools. A potent and selective inhibitor can be used in assays to probe the function of its target enzyme or receptor in a biological pathway. For instance, the highly selective AChE inhibitor Tl45b could be used in further cellular or tissue-based assays to explore the downstream consequences of AChE inhibition. nih.gov
Role as Chemical Tools for Target Validation
A critical step in drug discovery is target validation, which confirms that modulating a specific biological target (like an enzyme or receptor) can lead to a therapeutic effect. Potent and selective small molecules are invaluable tools for this purpose. The development of compounds based on the 1H- unipd.itresearchgate.netThiazolo[4,5-G]indazole scaffold has contributed to validating several therapeutic targets.
Tubulin: The discovery that unipd.itresearchgate.netthiazolo[4,5-e]isoindole derivatives bind to the colchicine (B1669291) site of tubulin and inhibit its polymerization reinforces the validity of tubulin as a major target for anticancer drugs. unipd.itresearchgate.net Observing that this inhibition leads directly to G2/M phase cell cycle arrest and apoptosis in cancer cells provides a clear link between the target (tubulin) and the desired therapeutic outcome (cancer cell death). unipd.itresearchgate.net
Acetylcholinesterase (AChE): The successful design of potent and selective AChE inhibitors from the thiazoloindazole core helps to validate AChE as a primary target for managing the symptoms of Alzheimer's disease. nih.gov By demonstrating a clear structure-activity relationship, where specific chemical modifications lead to enhanced inhibition, researchers can be more confident that the observed biological effects are due to on-target activity. nih.gov
EP1 Receptor: The creation of 2-(1H-indazol-1-yl)-thiazole derivatives that act as selective antagonists for the EP1 receptor and produce a functional effect (increased bladder capacity) in animal models helps validate this receptor as a viable target for treating overactive bladder. nih.gov
Future Directions in Pre-clinical Drug Discovery
The versatility of the 1H- unipd.itresearchgate.netThiazolo[4,5-G]indazole scaffold ensures its continued relevance in pre-clinical drug discovery. Future research is likely to advance in several key directions:
Structure-Activity Relationship (SAR) Optimization: Further exploration of the SAR will continue to be a primary focus. As seen in the development of AChE inhibitors, minor structural modifications can lead to significant gains in potency and selectivity. nih.gov Future work will involve synthesizing new analogues with diverse substitutions to refine their interaction with targets and improve their pharmacological profiles. researchgate.netnih.gov
Computational and In Silico Modeling: The use of molecular docking and other computational tools is becoming increasingly integral to the design process. nih.gov These methods allow for the virtual screening of large libraries of potential derivatives and help predict their binding affinity for specific targets, streamlining the discovery of promising candidates and providing insights for further optimization. nih.govnih.gov
Exploration of New Biological Targets: While oncology and neurodegeneration are prominent areas, the broad bioactivity of indazole and thiazole (B1198619) derivatives suggests the scaffold could be applied to other therapeutic areas. epa.govresearchgate.net Future pre-clinical studies may explore derivatives as inhibitors of kinases, as anti-inflammatory agents, or for activity against microbial infections. epa.govresearchgate.netnih.gov
Development of Dual-Target Inhibitors: There is growing interest in designing single molecules that can modulate multiple targets. The indazole-based thiadiazole hybrids that show dual inhibitory activity against thymidine phosphorylase and α-glucosidase are an example of this approach. researchgate.net This strategy could lead to more effective treatments for complex diseases.
Conclusion and Outlook
Summary of Key Academic Contributions and Findings
Research into thiazoloindazoles, while not extensive, has yielded significant findings, primarily centered on the synthesis of novel derivatives and the evaluation of their biological activities. A comprehensive literature survey indicates that there are a limited number of reports on compounds that incorporate an indazole ring fused with a thiazole (B1198619) moiety cbijournal.com.
Key contributions have largely focused on isomers such as thiazolo[4,5-e]indazoles. For instance, a notable study detailed the synthesis of a series of novel substituted 4H-thiazolo[4,5-e]indazol-2-amine and 6H-thiazolo[4,5-e]indazol-2-amine derivatives cbijournal.com. These compounds were characterized using various spectroscopic methods, and their potential as anticancer agents was evaluated against human cancer cell lines, including MCF-7 (breast), ME-180 (cervical), and Hep-G2 (liver) cbijournal.com. Several of these derivatives demonstrated significant cytotoxic activity, suggesting that the thiazoloindazole scaffold is a valuable pharmacophore for the development of new anticancer drugs cbijournal.com.
Another significant academic contribution involves the investigation of thiazolyl-indazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (MPro), an essential enzyme for viral replication chemrxiv.org. In this research, novel thiazolyl-indazole compounds were synthesized and evaluated for their ability to inhibit MPro, with the most potent among them showing promising inhibitory activity chemrxiv.org. This highlights the potential of the thiazoloindazole scaffold in the development of antiviral therapeutics.
The synthetic strategies developed for these derivatives represent a critical academic contribution. The multi-step synthesis of thiazolo[4,5-e]indazol-2-amine derivatives, for example, provides a foundational methodology that can be adapted for the synthesis of other isomers and derivatives within the thiazoloindazole family cbijournal.com.
Remaining Challenges in Thiazoloindazole Research
A further challenge is the limited commercial availability of starting materials and intermediates, which can hinder the exploration of diverse chemical modifications of the thiazoloindazole core. This lack of accessibility can stifle the systematic investigation of structure-activity relationships (SAR) that is crucial for optimizing the biological activity of these compounds.
Moreover, there is a notable scarcity of in-depth biological studies on the specific 1H- cbijournal.comnih.govThiazolo[4,5-G]indazole scaffold. While research on related isomers has shown potential in oncology and virology, the broader biological profile of this particular isomer is largely unknown. This includes a lack of data on its pharmacokinetic properties, metabolic stability, and potential off-target effects, all of which are critical for drug development. The limited number of published studies on compounds incorporating both indazole and thiazole derivatives underscores this gap in the current body of scientific literature cbijournal.com.
Prospective Academic Research Directions and Opportunities
The existing challenges in thiazoloindazole research also present a landscape rich with opportunities for future academic exploration. A key area for future research is the development of novel, more efficient synthetic methodologies. This could involve the exploration of new catalytic systems, one-pot reactions, or flow chemistry approaches to improve yields, reduce reaction times, and enhance the accessibility of the 1H- cbijournal.comnih.govThiazolo[4,5-G]indazole core and its derivatives.
A significant opportunity lies in the comprehensive biological evaluation of the 1H- cbijournal.comnih.govThiazolo[4,5-G]indazole scaffold. Building on the anticancer and antiviral potential observed in related isomers, future research should aim to screen this compound and its derivatives against a wide range of biological targets. This could include kinases, proteases, and other enzymes implicated in various diseases. The structural features of the thiazoloindazole system make it an attractive candidate for targeting the ATP-binding sites of kinases, a well-established strategy in cancer therapy.
Furthermore, there is a compelling need for computational and structural biology studies to elucidate the binding modes of thiazoloindazole derivatives with their biological targets. Molecular docking and dynamics simulations could guide the rational design of more potent and selective inhibitors. Co-crystallization of active compounds with their target proteins would provide invaluable insights for structure-based drug design.
The exploration of 1H- cbijournal.comnih.govThiazolo[4,5-G]indazole in materials science is another untapped research direction. The rigid, planar structure and the presence of multiple heteroatoms suggest potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1H-[1,3]thiazolo[4,5-g]indazole derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation or annulation reactions. For example, angular thiazoloquinazolines can be prepared via Pd-catalyzed cross-coupling or acid-mediated cyclization of pre-functionalized indazole precursors . Key parameters include temperature control (40–120°C), solvent selection (e.g., DMF or ethanol), and catalysts like acetic acid or palladium complexes. Purity optimization requires post-synthetic purification via column chromatography or recrystallization, followed by HPLC validation (>95% purity) .
Q. How can researchers characterize the structural and electronic properties of this compound derivatives?
- Methodological Answer : Use X-ray crystallography (via SHELX software ) for definitive structural confirmation. Complement this with spectroscopic techniques:
- NMR : and NMR to confirm proton environments and carbon connectivity.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
- Computational Modeling : DFT calculations (e.g., Gaussian or ORCA) to map electron density and predict reactive sites .
Advanced Research Questions
Q. What strategies exist to resolve contradictions in biological activity data between angular vs. linear thiazolo[4,5-g]indazole isomers?
- Methodological Answer : Comparative SAR (Structure-Activity Relationship) studies are critical. For example, angular isomers (e.g., thiazolo[5,4-f]quinazolin-9-ones) may exhibit stronger kinase inhibition due to steric effects, while linear isomers (e.g., thiazolo[4,5-g]quinazolines) could show enhanced solubility . Validate hypotheses via:
- In vitro assays : Test both isomers against the same biological targets (e.g., kinases or antimicrobial models).
- Molecular docking : Use AutoDock Vina to compare binding modes and affinity differences .
Q. How can researchers design experiments to probe the mechanism of action of this compound derivatives in anticancer contexts?
- Methodological Answer :
- Target Identification : Perform kinome-wide profiling or CRISPR-Cas9 screens to identify interacting proteins.
- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways (e.g., apoptosis or DNA repair).
- In vivo Validation : Use xenograft models with pharmacokinetic monitoring to assess bioavailability and toxicity .
Q. What computational and experimental approaches are recommended to address synthetic challenges in regioselective functionalization of the thiazoloindazole core?
- Methodological Answer :
- Directed C-H Activation : Employ transition-metal catalysts (e.g., Ru or Ir) with directing groups (e.g., pyridyl or amides) for selective functionalization at C7 or C8 positions.
- Microwave-Assisted Synthesis : Enhance reaction efficiency and regiocontrol under controlled microwave irradiation .
- In situ Monitoring : Use ReactIR or HPLC-MS to track intermediate formation and adjust conditions dynamically .
Data Analysis and Reproducibility
Q. How should researchers interpret conflicting cytotoxicity data reported for thiazolo[4,5-g]indazole analogs across different cell lines?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., CC50 values) and perform statistical tests (ANOVA or Tukey’s HSD) to identify cell line-specific sensitivities.
- Mechanistic Profiling : Correlate cytotoxicity with expression levels of putative targets (e.g., via Western blot or qPCR) .
Q. What steps ensure reproducibility in crystallographic data refinement for novel thiazoloindazole derivatives?
- Methodological Answer :
- SHELX Protocols : Follow SHELXL guidelines for refinement, including rigorous checks for R-factors, displacement parameters, and hydrogen bonding networks .
- Data Deposition : Submit raw crystallographic data to repositories like CCDC or PDB for independent validation .
Future Directions
Q. What gaps exist in the current literature on this compound derivatives, and how can they be addressed?
- Methodological Answer :
- Understudied Isomers : Linear thiazolo[4,5-g] analogs are less explored compared to angular counterparts; prioritize their synthesis and bioevaluation .
- In vivo Studies : Only limited pharmacokinetic data exist. Conduct ADMET profiling (e.g., microsomal stability, plasma protein binding) to bridge in vitro-in vivo gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
